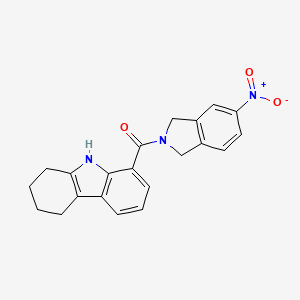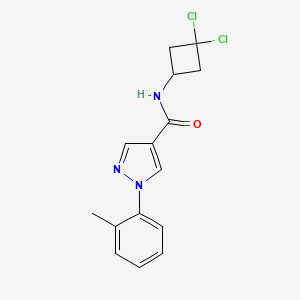![molecular formula C15H16N2O4 B7437529 methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate, commonly known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a synthetic compound that belongs to the family of propanoic acid derivatives. It is a yellowish powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Wirkmechanismus
The exact mechanism of action of CPB is not fully understood. However, it has been suggested that CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CPB has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects. In cancer cells, CPB has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the induction of apoptosis. CPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPB in lab experiments is its unique chemical properties, which make it an ideal scaffold for the development of new drugs and materials. CPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using CPB in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on CPB. One potential direction is the development of new drugs based on the chemical scaffold of CPB. Another potential direction is the synthesis of new materials with enhanced properties using CPB as a building block. In addition, further research is needed to fully understand the mechanism of action of CPB and its potential applications in various fields.
Conclusion:
In conclusion, CPB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB has been extensively studied for its potential applications in cancer research, drug discovery, and material science. CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation and inducing apoptosis. CPB has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While CPB has several advantages for lab experiments, its potential toxicity may limit its use in certain applications. There are several future directions for research on CPB, including the development of new drugs and materials and further understanding of its mechanism of action.
Synthesemethoden
CPB is synthesized from 4-cyanophenol, which is reacted with 2-amino-2-methyl-1-propanol to form 2-(4-cyanophenoxy)propan-1-ol. The resulting compound is then reacted with methyl acrylate in the presence of a base to form CPB.
Wissenschaftliche Forschungsanwendungen
CPB has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, CPB has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In drug discovery, CPB has been used as a scaffold for the development of new drugs due to its unique chemical properties. In material science, CPB has been used as a building block for the synthesis of new materials with enhanced properties.
Eigenschaften
IUPAC Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-11(15(19)17-9-3-4-14(18)20-2)21-13-7-5-12(10-16)6-8-13/h3-8,11H,9H2,1-2H3,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCKGPSFWOWCT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=CC(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC/C=C/C(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)amino]-1,3-dihydroindene-2-carboxylic acid](/img/structure/B7437460.png)
![[1-(6-Aminopyrimidin-4-yl)-5-methylpiperidin-3-yl]methanol](/img/structure/B7437469.png)
![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)